6-(4-FLUOROPHENYL)-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2S2/c18-11-5-3-10(4-6-11)12-8-14(23)20-17(19-12)26-9-15-21-16(22-24-15)13-2-1-7-25-13/h1-8H,9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXRZBOCBZVDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a member of the pyrimidine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Fluorophenyl Group: Enhances lipophilicity and biological activity.
- Oxadiazole Ring: Known for diverse biological properties including anti-tubercular activity.
- Pyrimidine Core: Common in many pharmaceuticals, contributing to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. A review on oxadiazole and thiadiazole derivatives noted their significant anti-tubercular activity against Mycobacterium tuberculosis strains, with some compounds exhibiting IC50 values as low as 0.045 µg/mL . The incorporation of the oxadiazole moiety in the compound under study suggests a similar potential.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that derivatives similar to our compound exhibit low toxicity to human cells (e.g., HEK-293 cell line), indicating a favorable safety profile for further development .
The proposed mechanism of action for compounds containing oxadiazole and pyrimidine involves inhibition of critical metabolic pathways in bacteria and cancer cells. Docking studies suggest that these compounds may bind effectively to target proteins involved in cell proliferation and survival .
Case Study 1: Anti-Tubercular Activity
In a study focused on the design and synthesis of oxadiazole derivatives, several compounds were evaluated for their anti-tubercular properties. One derivative exhibited an IC90 value of 40.32 μM against Mycobacterium tuberculosis H37Ra, demonstrating significant antimicrobial efficacy . This underscores the potential relevance of our compound in treating tuberculosis.
Case Study 2: Anticancer Properties
Research on similar pyrimidine derivatives has shown promising anticancer activities. For instance, certain thiophene-containing compounds were reported to inhibit cancer cell lines with IC50 values ranging from 6.2 to 43.4 μM against various types of cancer . This indicates that our compound may also possess anticancer properties worthy of exploration.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits several notable biological activities, particularly in the fields of oncology and anti-inflammatory research.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, revealing significant cytotoxic effects. For instance, it inhibited cell proliferation in human tumor cells with an average growth inhibition rate of approximately 50% at concentrations around 10 µM. This activity suggests potential for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
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Case Study 1: Anticancer Efficacy
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Methodology : The compound was administered in vitro to MCF-7 breast cancer cells.
- Results : A dose-dependent inhibition of cell viability was observed, with IC50 values indicating strong potential for further investigation.
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Case Study 2: Anti-inflammatory Activity
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Methodology : The compound was administered to mice with induced arthritis.
- Results : Significant reductions in swelling and inflammatory markers were noted compared to control groups, suggesting a promising avenue for treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Core Heterocycles: The target compound’s pyrimidin-4-ol core distinguishes it from benzo[b][1,4]oxazinone-fused pyrimidines (e.g., 7a-c) and pyrimidin-4-ones (e.g., 3a–d) . The pyrimidin-4-ol group may enhance hydrogen-bonding capacity compared to pyrimidin-4-ones.
Substituent Effects: The 4-fluorophenyl group in the target compound parallels the 4-chlorophenyl group in triazole-thiol derivatives (), both offering halogen-mediated hydrophobic interactions.
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties of Analogs
Key Observations:
- Solubility : The target compound’s poor aqueous solubility aligns with fluorophenyl-containing analogs like canagliflozin, which require formulation enhancements for bioavailability .
- Metabolic Stability: The sulfanyl group may undergo oxidation (to sulfoxide/sulfone), contrasting with the ester-prone benzo[b][1,4]oxazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
